4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile
Overview
Description
4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile is an organic compound with the molecular formula C6H10ClNO and a molecular weight of 147.6 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and a nitrile group attached to a butane backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-3,3-dimethylbutanenitrile with a suitable oxidizing agent to introduce the hydroxy group . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require the presence of a catalyst to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in nucleophilic addition reactions. The chloro group can undergo substitution reactions, allowing the compound to be modified for various applications. These interactions enable the compound to exert its effects in different chemical and biological contexts .
Comparison with Similar Compounds
4-Chloro-2-hydroxy-3,3-dimethylbutanenitrile can be compared with similar compounds such as:
4-Chloro-3,3-dimethylbutanenitrile: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
2-Hydroxy-3,3-dimethylbutanenitrile:
4-Chloro-2-hydroxybutanenitrile: Lacks the dimethyl groups, which can influence its steric properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
4-chloro-2-hydroxy-3,3-dimethylbutanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-6(2,4-7)5(9)3-8/h5,9H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRSMSHVIDVBLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401243736 | |
Record name | Butanenitrile, 4-chloro-2-hydroxy-3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401243736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384430-53-8 | |
Record name | Butanenitrile, 4-chloro-2-hydroxy-3,3-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384430-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanenitrile, 4-chloro-2-hydroxy-3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401243736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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